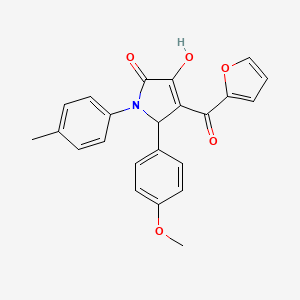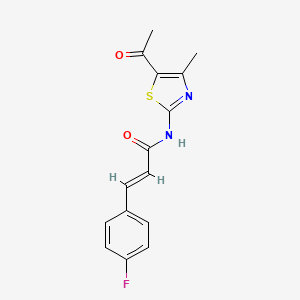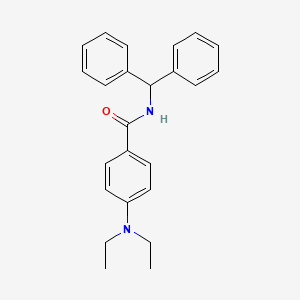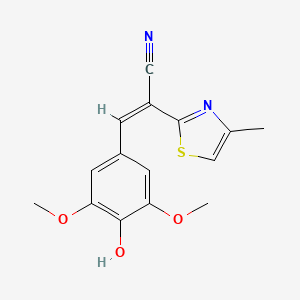
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, furfural, and appropriate amines. The key steps in the synthesis may involve:
Condensation Reactions: Combining the starting materials under acidic or basic conditions to form intermediate compounds.
Cyclization: Formation of the pyrrolone ring through intramolecular cyclization reactions.
Functional Group Modifications: Introducing hydroxyl, methoxy, and other functional groups through selective reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.
Scalability: Adapting the laboratory-scale synthesis to industrial-scale production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups or amines using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with molecular targets and pathways in biological systems. This may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-3-METHOXYBENZALDEHYDE: Known for its antioxidant and antimicrobial properties.
2-FURFURALDEHYDE: Used in the synthesis of various organic compounds and as a flavoring agent.
1,5-DIHYDRO-2H-PYRROL-2-ONE: A core structure in many bioactive molecules.
Uniqueness
4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H19NO5 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H19NO5/c1-14-5-9-16(10-6-14)24-20(15-7-11-17(28-2)12-8-15)19(22(26)23(24)27)21(25)18-4-3-13-29-18/h3-13,20,26H,1-2H3 |
InChI Key |
DDFDIEMVQXBBGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}benzenesulfonohydrazide](/img/structure/B10892639.png)
![(2-iodo-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10892643.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide](/img/structure/B10892657.png)
![(2E)-4-{[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B10892660.png)

![4-cyano-N,N-diethyl-3-methyl-5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B10892672.png)
![Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate](/img/structure/B10892683.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(ethylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10892691.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]furan-2-carboxamide](/img/structure/B10892692.png)
![N-{4-[4-(2-Methoxy-phenyl)-piperazine-1-carbonyl]-phenyl}-acetamide](/img/structure/B10892699.png)
![N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B10892700.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10892702.png)


